molecular formula C6H5N3S B13993315 Pyrazolo[1,5-a]pyrimidine-7(4H)-thione

Pyrazolo[1,5-a]pyrimidine-7(4H)-thione

Cat. No.: B13993315
M. Wt: 151.19 g/mol
InChI Key: HJAGJZYRBQEOJC-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyrimidine-7(4H)-thione is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazolo[1,5-a]pyrimidine-7(4H)-thione typically involves the cyclocondensation of 3-aminopyrazoles with various electrophilic reagents. One common method includes the reaction of 3-aminopyrazoles with carbon disulfide in the presence of a base, followed by cyclization to form the desired thione derivative . Another approach involves the use of formyl ketones or 1,3-diketones as starting materials, which react with 3-aminopyrazoles under acidic or basic conditions to yield the pyrazolo[1,5-a]pyrimidine core .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclocondensation reactions using optimized conditions to ensure high yield and purity. The use of microwave-assisted synthesis and green chemistry approaches, such as solvent-free conditions or aqueous media, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Pyrazolo[1,5-a]pyrimidine-7(4H)-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of this compound .

Mechanism of Action

The mechanism of action of pyrazolo[1,5-a]pyrimidine-7(4H)-thione varies depending on its application. In medicinal chemistry, it often targets specific enzymes or receptors, inhibiting their activity and thereby exerting therapeutic effects. For example, it may inhibit kinase enzymes involved in cancer cell proliferation or disrupt viral replication by targeting viral enzymes . The molecular pathways involved include signal transduction pathways and metabolic pathways critical for cell survival and replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrazolo[1,5-a]pyrimidine-7(4H)-thione is unique due to its thione group, which imparts distinct chemical reactivity and biological activity compared to its oxygen-containing analogs. The presence of sulfur allows for specific interactions with biological targets and contributes to its diverse pharmacological profile .

Properties

Molecular Formula

C6H5N3S

Molecular Weight

151.19 g/mol

IUPAC Name

1H-pyrazolo[1,5-a]pyrimidine-7-thione

InChI

InChI=1S/C6H5N3S/c10-6-2-3-7-5-1-4-8-9(5)6/h1-4,8H

InChI Key

HJAGJZYRBQEOJC-UHFFFAOYSA-N

Canonical SMILES

C1=CNN2C1=NC=CC2=S

Origin of Product

United States

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